molecular formula C8H12O3 B8567003 Cyclobutyl 3-oxobutanoate CAS No. 95399-99-8

Cyclobutyl 3-oxobutanoate

Cat. No.: B8567003
CAS No.: 95399-99-8
M. Wt: 156.18 g/mol
InChI Key: GCPXGAQMXOZLKH-UHFFFAOYSA-N
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Description

Cyclobutyl 3-oxobutanoate is an ester derivative of 3-oxobutanoic acid (β-ketobutyric acid), where the cyclobutyl group replaces the hydroxyl hydrogen of the carboxylic acid moiety. Its structure comprises a cyclobutyl ester linked to the 3-oxobutanoate backbone (CH₂-CO-CH₂-COO-cyclobutyl). This compound is synthesized via esterification reactions involving 3-oxobutanoic acid derivatives and cyclobutanol, often employing methods similar to those used for ethyl or methyl analogs .

3-Oxobutanoic acid itself is unstable, but its esters, such as ethyl 3-oxobutanoate, are synthetically valuable due to their keto-enol tautomerism and reactivity in condensation reactions (e.g., Knoevenagel or Claisen reactions) . This compound is of particular interest in medicinal chemistry, as cyclobutyl groups can enhance lipophilicity and influence bioavailability. Recent studies highlight its incorporation into mitochondria-targeted prodrugs (e.g., Mito-DHP derivatives) designed for radioprotective applications .

Properties

CAS No.

95399-99-8

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

cyclobutyl 3-oxobutanoate

InChI

InChI=1S/C8H12O3/c1-6(9)5-8(10)11-7-3-2-4-7/h7H,2-5H2,1H3

InChI Key

GCPXGAQMXOZLKH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OC1CCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Cyclobutyl 3-oxobutanoate belongs to a family of 3-oxobutanoate esters. Key analogs include ethyl 3-oxobutanoate, methyl 3-oxobutanoate, and diethyl propanedioate. A comparative analysis is provided below:

Table 1: Comparative Properties of 3-Oxobutanoate Esters

Compound Molecular Formula Molecular Weight (g/mol) Stability Key Structural Feature
This compound C₈H₁₂O₃ 156.0 Moderate Cyclobutyl ester group
Ethyl 3-oxobutanoate C₆H₁₀O₃ 130.14 High Ethyl ester group
Methyl 3-oxobutanoate C₅H₈O₃ 116.11 High Methyl ester group
Diethyl propanedioate C₇H₁₂O₄ 160.16 High Two ethyl ester groups
  • Molecular Weight and Solubility: The cyclobutyl derivative has a higher molecular weight and likely lower water solubility compared to ethyl or methyl esters due to its bulky, nonpolar cyclobutyl group.
  • Stability: this compound may exhibit reduced thermal stability compared to linear esters, as cyclobutane’s ring strain (≈110° bond angles) introduces reactivity .

Spectroscopic Characteristics

Cyclobutyl protons in NMR exhibit distinct coupling constants:

  • Cis-diagonal couplings (⁴J) are positive, while trans-diagonal couplings are negative in cyclobutyl systems. This contrasts with ethyl or methyl esters, where such complex splitting patterns are absent .

Q & A

Q. Experimental Validation :

  • Compare hydrolysis rates with less-strained analogs (e.g., cyclohexyl 3-oxobutanoate) under identical conditions (pH, temperature).
  • Use kinetic isotope effects (KIEs) or Hammett plots to quantify electronic vs. steric contributions .

What strategies can resolve contradictions in reported NMR data for cyclobutyl-containing compounds, and how can these be applied to this compound?

Classification: Advanced
Methodological Answer:
Contradictions arise from overlapping coupling constants (³J) and variable substituent effects in cyclobutanes. Resolution strategies include:

2D NMR (COSY, NOESY) : Map proton-proton correlations to assign stereochemistry.

Computational modeling : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data.

Variable-temperature NMR : Identify dynamic effects (e.g., ring puckering) that obscure signals at standard temperatures.

For this compound, combine ¹H-¹³C HSQC to assign quaternary carbons and compare with literature data for analogous systems (e.g., cyclobutyl acetates) .

What are the potential applications of this compound as a building block in the synthesis of pharmacologically active molecules?

Classification: Advanced
Methodological Answer:
The compound’s keto-ester functionality enables:

Knoevenagel condensations : To form α,β-unsaturated ketones for Michael additions (e.g., in synthesizing anti-inflammatory agents).

Heterocycle synthesis : React with hydrazines to form pyrazoles, which are common in kinase inhibitors.

Case Study :
In , a related 3-oxobutanoate derivative is used to synthesize non-steroidal mineralocorticoid receptor antagonists. Similar strategies could apply this compound to access conformationally restricted analogs with improved metabolic stability .

How can thermal stability and decomposition pathways of this compound be investigated experimentally?

Classification: Advanced
Methodological Answer:

Thermogravimetric Analysis (TGA) : Measure weight loss vs. temperature to identify decomposition onset (~150–200°C for similar esters).

Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic events (e.g., cycloreversion or retro-Diels-Alder reactions).

GC-MS post-decomposition : Identify volatile byproducts (e.g., cyclobutane, CO₂) to infer cleavage mechanisms.

Reference thermochemical data for ethyl 3-oxobutanoate (ΔH°f = −534 kJ/mol) to model stability trends .

What role does solvent choice play in optimizing the enantioselective synthesis of this compound derivatives?

Classification: Advanced
Methodological Answer:
Polar aprotic solvents (e.g., THF, DMF) stabilize transition states in asymmetric catalysis. For enantioselective esterification:

Chiral catalysts : Use lipases (e.g., Candida antarctica Lipase B) in tert-butyl methyl ether to achieve >90% ee.

Solvent polarity : Higher polarity increases reaction rates but may reduce enzyme activity. Balance via solvent mixtures (e.g., hexane:isopropanol 3:1).

Validate enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

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